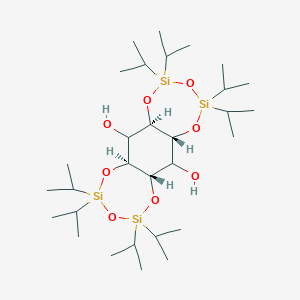
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of myo-inositol, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using various methods and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is not fully understood. However, it is believed that the compound interacts with cell membranes, leading to improved drug uptake and delivery. The compound has also been shown to enhance the stability and activity of enzymes, which can be useful in various biochemical applications.
Efectos Bioquímicos Y Fisiológicos
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been shown to have various biochemical and physiological effects. It has been reported to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in lab experiments include its ability to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications. However, the limitations of using the compound include its cost and the need for specialized equipment and expertise to synthesize and purify it.
Direcciones Futuras
There are several future directions for the use of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in scientific research. These include its potential application in the development of novel drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound can also be used in the development of new enzymes and catalysts, which can be useful in various biochemical applications. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific studies. Its potential applications include drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been achieved using different methods, including the reaction of myo-inositol with tetraisopropyl disiloxane and trifluoromethanesulfonic acid. The reaction yields the desired compound, which is then purified using column chromatography. Other methods involve the use of different catalysts and solvents, which affect the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been used in various scientific studies, including its application in drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound has shown potential in improving the efficacy and selectivity of drugs by enhancing their solubility and bioavailability. It has also been used in the development of novel gene delivery systems, which can target specific tissues and cells, leading to improved therapeutic outcomes.
Propiedades
Número CAS |
123270-13-3 |
|---|---|
Nombre del producto |
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol |
Fórmula molecular |
C30H64O8Si4 |
Peso molecular |
665.2 g/mol |
Nombre IUPAC |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
Clave InChI |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
SMILES isomérico |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
SMILES canónico |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Sinónimos |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



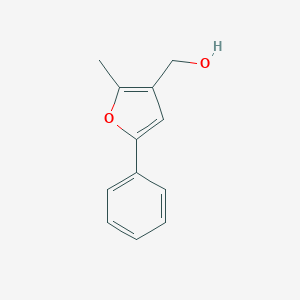

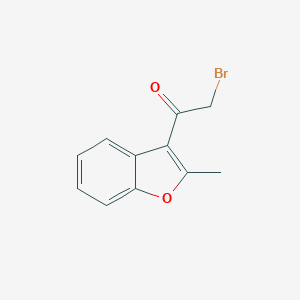
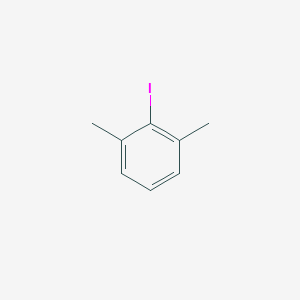
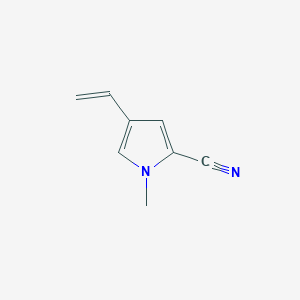
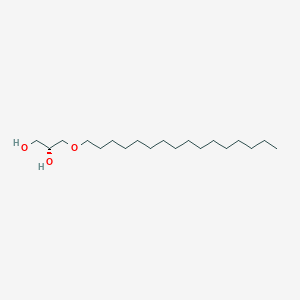
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
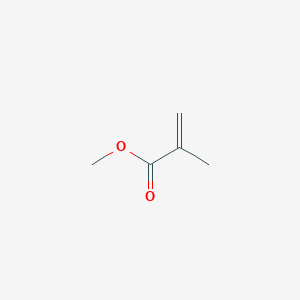
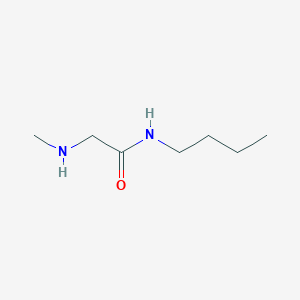
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
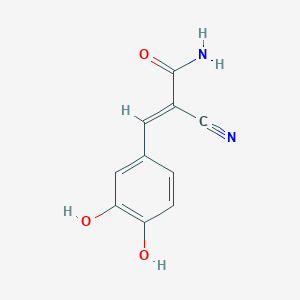
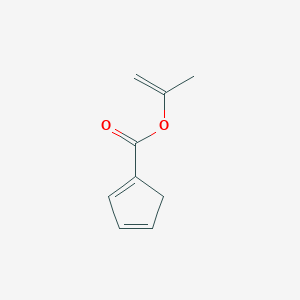
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)